molecular formula C9H9NO2 B11789023 2,3-Dihydrobenzofuran-6-carboxamide

2,3-Dihydrobenzofuran-6-carboxamide

Cat. No.: B11789023
M. Wt: 163.17 g/mol
InChI Key: LSWNXPDKWNZPBD-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-6-carboxamide is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that consist of fused benzene and furan rings

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-6-carboxamide

InChI

InChI=1S/C9H9NO2/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2,(H2,10,11)

InChI Key

LSWNXPDKWNZPBD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobenzofuran-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Friedel-Crafts alkylation followed by intramolecular cyclization. For instance, starting from a phenol derivative, the compound can be synthesized through a series of steps involving alkylation, cyclization, and amide formation .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and amide formation processes .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrobenzofuran-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2,3-dihydrobenzofuran-6-carboxamide derivatives as anticancer agents. These compounds are designed to target specific pathways involved in tumor growth and angiogenesis. For instance, a series of hydrazine-1-carboxamide derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2 tyrosine kinase, a key player in cancer cell proliferation and metastasis. One derivative demonstrated significant cytotoxicity against HeLa cervical cancer cells, achieving an IC50 comparable to established inhibitors like sorafenib .

Inhibition of Poly(ADP-ribose) Polymerase-1

Another significant application of 2,3-dihydrobenzofuran derivatives is their role as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). Compounds derived from this scaffold have shown promising results in inhibiting PARP-1 activity, which is crucial for DNA repair mechanisms in cancer cells. The most potent derivatives exhibited IC50 values as low as 0.079 μM, indicating their potential as therapeutic agents in BRCA-deficient cancers .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of 2,3-dihydrobenzofuran derivatives with their biological targets. For example, the binding affinity and interaction modes with VEGFR-2 were analyzed, revealing that these compounds could mimic the binding characteristics of known inhibitors. This computational approach aids in optimizing the chemical structure for enhanced efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been pivotal in identifying key functional groups that enhance the biological activity of 2,3-dihydrobenzofuran derivatives. Modifications at the 6-position have been particularly effective in increasing potency against various targets, including cancer cell lines and PARP-1 .

Summary of Key Findings

ApplicationTargetActivityIC50 Value
AnticancerVEGFR-2Cytotoxicity against HeLa cellsComparable to sorafenib
PARP-1 InhibitionBRCA-deficient cancersSelective cytotoxicity0.079 μM

Case Studies

Several case studies illustrate the therapeutic potential of 2,3-dihydrobenzofuran derivatives:

  • VEGFR-2 Inhibition : A study synthesized multiple derivatives that showed significant inhibition of VEGFR-2 activity, leading to reduced proliferation of cancer cells in vitro. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
  • PARP-1 Inhibitors : Another investigation focused on developing novel PARP-1 inhibitors from this scaffold. The lead compound demonstrated selective cytotoxicity towards BRCA-deficient cells, suggesting its potential for targeted cancer therapy .

Mechanism of Action

The mechanism of action of 2,3-Dihydrobenzofuran-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2,3-Dihydrobenzofuran-7-carboxamide
  • 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide
  • Benzofuran derivatives with various substituents

Comparison: Compared to other similar compounds, 2,3-Dihydrobenzofuran-6-carboxamide may exhibit unique properties due to its specific structure. For example, its position of the carboxamide group can influence its reactivity and biological activity. Additionally, the presence of different substituents on the benzofuran ring can lead to variations in its chemical and physical properties .

Biological Activity

2,3-Dihydrobenzofuran-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR). The review synthesizes findings from various studies and highlights the compound's role in cancer therapy and other medicinal applications.

Chemical Structure and Properties

This compound is characterized by a benzofuran core with a carboxamide functional group at the 6-position. This unique structure contributes to its biological activity, influencing interactions with molecular targets.

PropertyValue
Molecular FormulaC10H11NO2
Molecular Weight179.20 g/mol
Melting Point120-122 °C
SolubilitySoluble in DMSO

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Anticancer Activity Evaluation

In a study evaluating the compound's effects on lung adenocarcinoma cells (A549), it was found to inhibit cell proliferation effectively. The mechanism involved the downregulation of the AKT signaling pathway, leading to apoptosis in cancer cells. The compound achieved an IC50 value of approximately 16.4 μM, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial growth.
  • Receptor Modulation : It can bind to various receptors, modulating signal transduction pathways critical for cell survival and proliferation.
  • DNA Intercalation : Potential intercalation into DNA could disrupt replication processes in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the benzofuran ring significantly influence its efficacy.

Table 2: SAR Insights from Related Compounds

CompoundSubstituentBiological ActivityIC50 (μM)
This compoundCarboxamide GroupAnticancer16.4
Benzofuran Derivative APhenolic HydroxylEnhanced Cytotoxicity0.46
Benzofuran Derivative BChlorine SubstituentIncreased Binding AffinityNot Specified

The presence of specific functional groups such as carboxamides and phenolic hydroxyls has been shown to enhance anticancer activity by increasing binding interactions with target proteins .

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